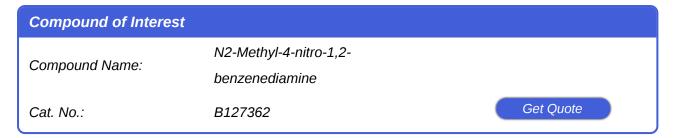


Technical Guide: N2-Methyl-4-nitro-1,2benzenediamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine is a nitroaromatic amine with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synonyms, and a plausible experimental framework for its synthesis and biological evaluation. Due to the limited specific data on this particular isomer, this guide also draws upon information from closely related compounds to provide a broader context for research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the known identifiers and synonyms for **N2-Methyl-4-nitro-1,2-benzenediamine** and its closely related isomer, N1-Methyl-4-nitro-1,2-benzenediamine.



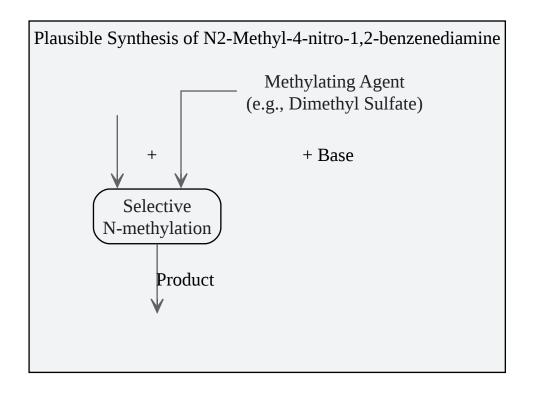
| Property | N2-Methyl-4-nitro-1,2- benzenediamine | N1-Methyl-4-nitro-1,2- benzenediamine |
|-------------------|---|---|
| Systematic Name | N2-Methyl-4-nitro-1,2- benzenediamine | N1-Methyl-4-nitro-1,2- benzenediamine |
| CAS Number | 95576-84-4[1] | 41939-61-1[2] |
| Molecular Formula | C7H9N3O2[1] | C7H9N3O2[2] |
| Molecular Weight | 167.17 g/mol [3] | 167.17 g/mol |
| Synonyms | 1-N-Methyl-5-nitrobenzene- 1,2-diamine | N'-Methyl-4- nitrophenylenediamine-(1,2) [4], N-Methyl-4-nitrobenzene- 1,2-diamine[2], 2-Amino-1- methylamino-4-nitrobenzene, N-Methyl-2-amino-4- nitroaniline[5] |
| InChI Key | NVNGTTDFLMOBMZ- UHFFFAOYSA-N[1] | MNIKERWISBANET- UHFFFAOYSA-N[2] |
| PubChem CID | Not available | 3420025[2] |

Experimental Protocols Plausible Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine

While a specific, detailed protocol for the synthesis of **N2-Methyl-4-nitro-1,2-benzenediamine** is not readily available in the literature, a plausible route involves the selective N-methylation of 4-nitro-1,2-phenylenediamine. The challenge in this synthesis is to control the methylation to favor the N2 position and to avoid over-methylation.

Reaction Scheme:





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Caption: Plausible synthesis route for N2-Methyl-4-nitro-1,2-benzenediamine.

Materials:

- 4-nitro-1,2-phenylenediamine (starting material)
- Dimethyl sulfate (methylating agent)
- Potassium carbonate (base)
- Acetone (solvent)
- Dichloromethane (extraction solvent)
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography



Hexane and Ethyl acetate (eluent)

Procedure:

- To a solution of 4-nitro-1,2-phenylenediamine in acetone, add potassium carbonate.
- Cool the mixture in an ice bath and slowly add dimethyl sulfate dropwise while stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction with water and extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate **N2-Methyl-4-nitro-1,2-benzenediamine**.

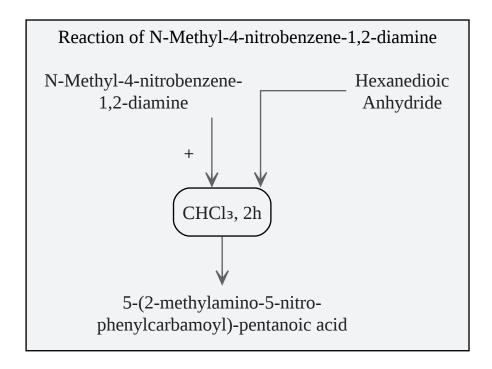
Note: This is a generalized protocol. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) is necessary to achieve the desired product with good selectivity and yield.

Reaction of N-Methyl-4-nitrobenzene-1,2-diamine with Hexanedioic Acid Anhydride

A reported reaction for the related isomer, N-Methyl-4-nitrobenzene-1,2-diamine, involves its reaction with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[2]

Reaction Scheme:





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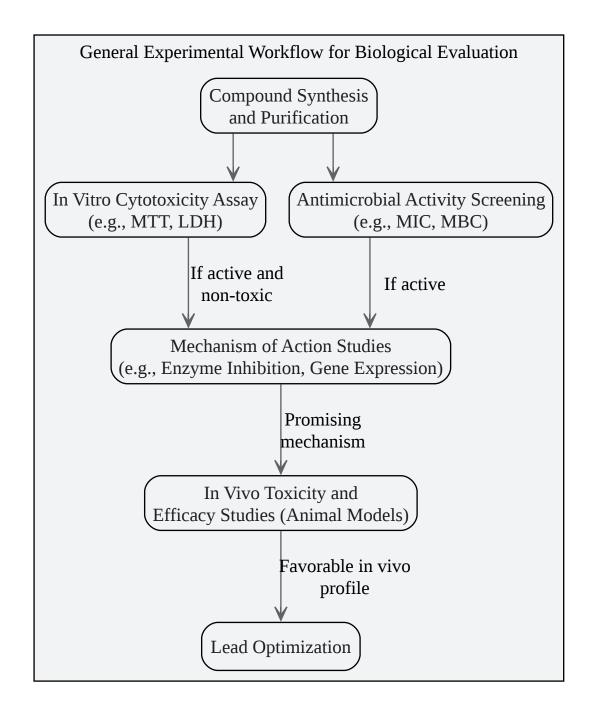
Caption: Reaction of N-Methyl-4-nitrobenzene-1,2-diamine.[2]

Procedure: N-Methyl-4-nitrobenzene-1,2-diamine is reacted with hexanedioic acid anhydride in chloroform (CHCl₃) as a solvent. The reaction is carried out for 2 hours, potentially with heating, to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a reported yield of 95%.[2]

Potential Biological Activity and Experimental Workflow

While no specific signaling pathways involving **N2-Methyl-4-nitro-1,2-benzenediamine** have been elucidated, nitroaromatic compounds are known to possess a wide range of biological activities, often related to their bioreduction to reactive intermediates.[6] A general experimental workflow to assess the potential biological activity of a novel compound like **N2-Methyl-4-nitro-1,2-benzenediamine** is presented below.





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Caption: General workflow for evaluating the biological activity of a novel compound.

This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening for cytotoxicity and desired biological activities such as antimicrobial effects. If promising activity is observed with acceptable cytotoxicity, further studies can be undertaken to elucidate the mechanism of action. Compounds with a favorable in vitro profile and a well-



understood mechanism can then be advanced to in vivo studies in animal models to assess their toxicity and efficacy, ultimately leading to lead optimization for drug development.

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- To cite this document: BenchChem. [Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127362#synonyms-for-n2-methyl-4-nitro-1-2-benzenediamine]

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